High-Affinity Choline Uptake Inhibition Potency: HC-3 vs. HC-15 and A-5
Hemicholinium-3 potently inhibits sodium-dependent high-affinity choline uptake with an IC50 of 18 nM in rat striatal synaptosomes, whereas the half-molecule HC-15 exhibits no detectable inhibitory activity at any tested concentration [1]. In the same assay system, the 4-methylpiperidine analog A-5 demonstrates significantly greater potency than HC-3, establishing HC-3 as the reference intermediate benchmark for evaluating novel CHT1 inhibitors [1].
| Evidence Dimension | IC50 for sodium-dependent high-affinity choline uptake (HACU) inhibition |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | HC-15 (half-molecule): inactive; A-5 (4-methylpiperidine analog): IC50 < 18 nM |
| Quantified Difference | HC-3 is active at nanomolar concentrations; HC-15 is completely inactive |
| Conditions | Rat striatal synaptosomal preparation; sodium-dependent high-affinity choline uptake assay |
Why This Matters
HC-3 provides a consistent, moderate-potency benchmark for CHT1 inhibition studies, whereas HC-15 is useless for this purpose and A-5 introduces non-competitive kinetics that complicate interpretation.
- [1] Chatterjee TK, Long JP, Cannon JG, Bhatnagar RK. Methylpiperidine analog of hemicholinium-3: a selective, high affinity non-competitive inhibitor of sodium dependent choline uptake system. Eur J Pharmacol. 1988;149(3):241-248. View Source
